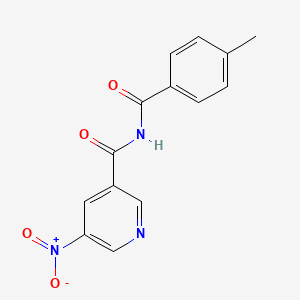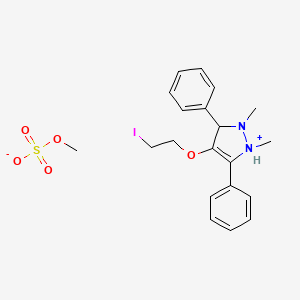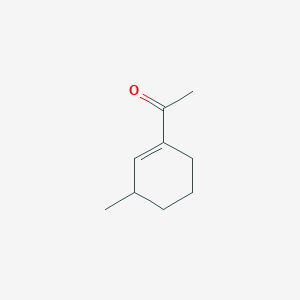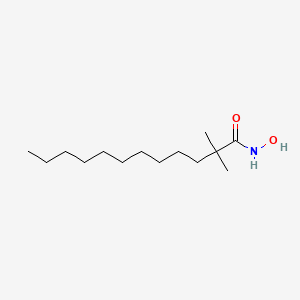
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate: is a chemical compound known for its unique structure and reactivity It features a phenyl ring substituted with three cyclopropyl groups at the 2, 4, and 6 positions, and a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate typically involves the reaction of 2,4,6-Tricyclopropylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,4,6-Tricyclopropylphenol+Trifluoromethanesulfonic anhydride→2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopropyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of the cyclopropyl groups may influence the reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include cyclopropyl ketones or carboxylic acids.
Reduction: Products may include cyclopropyl alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The cyclopropyl groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparación Con Compuestos Similares
- 2,4,6-Triphenylphenyl trifluoromethanesulfonate
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
Comparison:
- 2,4,6-Triphenylphenyl trifluoromethanesulfonate: Similar in structure but with phenyl groups instead of cyclopropyl groups. This difference can affect the compound’s reactivity and applications.
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate: Contains a pyridinium ring and a fluorine atom, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
60319-10-0 |
|---|---|
Fórmula molecular |
C16H17F3O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(2,4,6-tricyclopropylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O3S/c17-16(18,19)23(20,21)22-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11H,1-6H2 |
Clave InChI |
FUNMENIGMLKLPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C(=C2)C3CC3)OS(=O)(=O)C(F)(F)F)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




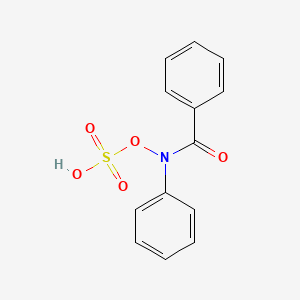
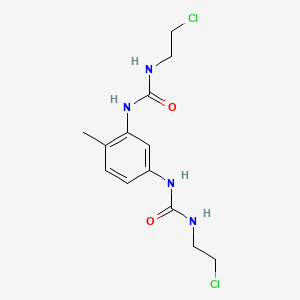

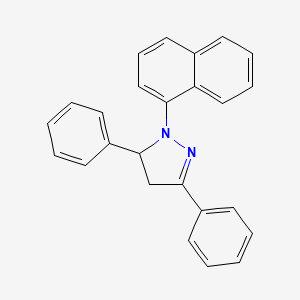

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)

